molecular formula C12H7ClN2O B2683980 4-(4-Chlorophenyl)-2-hydroxynicotinonitrile CAS No. 478067-03-7

4-(4-Chlorophenyl)-2-hydroxynicotinonitrile

Cat. No. B2683980
CAS RN: 478067-03-7
M. Wt: 230.65
InChI Key: GKRJTJFDIJVNED-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as phenylimidazoles . These are polycyclic aromatic compounds containing a benzene ring linked to an imidazole ring through a CC or CN bond .


Synthesis Analysis

The synthesis of similar compounds often involves the condensation of appropriate precursors . For example, cyanuric chloride might be reacted with aniline in anhydrous ethanol .


Molecular Structure Analysis

The molecular structure of similar compounds often involves a benzene ring linked to an imidazole ring . The presence of the chlorophenyl group might influence the electronic properties of the molecule .


Chemical Reactions Analysis

The chemical reactions of similar compounds can involve various functional groups present in the molecule . For example, the chlorophenyl group might undergo nucleophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can depend on their structure . For example, chlorophenols are solids at room temperature and have specific melting and boiling points .

Scientific Research Applications

1. High-Performance Liquid Chromatography Assays

The application of high-performance liquid chromatography (HPLC) has been significant in the analysis of chlorophenoxy and benzonitrile herbicides, aiding in the diagnosis of acute poisoning. This technique, capable of resolving chlorophenoxy/benzonitrile mixtures, demonstrates the analytical potential of HPLC in identifying and quantifying substances like 4-(4-Chlorophenyl)-2-hydroxynicotinonitrile in biological specimens (Flanagan & Ruprah, 1989).

2. Electrochemical Sensors

Graphene oxide/NiO nanoparticle composite-ionic liquid modified carbon paste electrodes have been utilized for the selective sensing of chlorophenols, such as 4-chlorophenol. These sensors exhibit strong enrichment effects and superior catalytic activity, illustrating the role of advanced materials in enhancing the detection sensitivity of chlorophenols (Shabani‐Nooshabadi, Roostaee, & Tahernejad-Javazmi, 2016).

3. Photocatalytic Degradation

Visible-light-driven photocatalytic degradation of chlorophenols, such as 4-chlorophenol, using graphitic carbon nitride-based nanocomposites demonstrates the application in environmental remediation. These nanocomposites effectively degrade chlorophenols from aqueous media, highlighting the potential of photocatalytic processes in treating toxic organic pollutants (Akintunde et al., 2022).

4. Advanced Oxidation Processes

Research into advanced oxidation processes, such as using peroxymonosulfate with nano-MnO2/UV irradiation, has been conducted for the degradation of chlorophenols. These studies assess the effectiveness of such processes in industrial wastewater treatment, demonstrating the application of these methods in environmental management (Eslami, Hashemi, & Ghanbari, 2018).

5. Molecular Imprinting and Photocatalysis

The synthesis and study of molecules like 6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile, which exhibit properties such as blue fluorescence and high thermal stability, contribute to the development of new materials with potential applications in molecular imprinting and photocatalysis (Suwunwong, Chantrapromma, & Fun, 2013).

Mechanism of Action

The mechanism of action of similar compounds can vary widely depending on their structure and the target . Some compounds might act as antagonists or inverse agonists at certain receptors .

Safety and Hazards

Similar compounds can have various safety and hazard profiles . For example, they might cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

The future directions for the study of similar compounds can involve further investigation of their biological activity . For example, indole derivatives have shown potential as antiviral agents .

properties

IUPAC Name

4-(4-chlorophenyl)-2-oxo-1H-pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClN2O/c13-9-3-1-8(2-4-9)10-5-6-15-12(16)11(10)7-14/h1-6H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKRJTJFDIJVNED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C(=O)NC=C2)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Chlorophenyl)-2-hydroxynicotinonitrile

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